molecular formula C23H28NO4P B6123472 diisopropyl [(2-hydroxyphenyl)(2-naphthylamino)methyl]phosphonate

diisopropyl [(2-hydroxyphenyl)(2-naphthylamino)methyl]phosphonate

Cat. No. B6123472
M. Wt: 413.4 g/mol
InChI Key: WWSAFILADYCNJW-UHFFFAOYSA-N
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Description

Diisopropyl [(2-hydroxyphenyl)(2-naphthylamino)methyl]phosphonate, commonly known as DIPN, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DIPN is a phosphonate derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

DIPN is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine in the nervous system. DIPN binds to the active site of AChE and forms a covalent bond with the enzyme, leading to irreversible inhibition. This inhibition of AChE results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. DIPN has also been shown to inhibit other enzymes, including butyrylcholinesterase (BChE), monoamine oxidase (MAO), and tyrosinase.
Biochemical and Physiological Effects
DIPN has been shown to have various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. DIPN has been shown to protect neurons from oxidative stress-induced damage and reduce neuroinflammation in animal models of neurodegenerative diseases. DIPN has also been shown to scavenge free radicals and inhibit lipid peroxidation in vitro.

Advantages and Limitations for Lab Experiments

DIPN has several advantages for lab experiments, including its high potency and selectivity for AChE inhibition, its ability to irreversibly inhibit AChE, and its potential applications in various fields. However, DIPN also has some limitations, including its toxicity and potential for off-target effects. DIPN has been shown to have cytotoxic effects on some cell lines and can induce apoptosis in certain circumstances.

Future Directions

There are several future directions for research on DIPN, including the development of more efficient and scalable synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action and physiological effects. Further studies are needed to determine the safety and efficacy of DIPN in vivo and to identify potential drug targets and therapeutic applications. Additionally, the development of DIPN analogs with improved potency, selectivity, and pharmacokinetic properties may lead to the discovery of novel therapeutic agents.

Synthesis Methods

DIPN can be synthesized using different methods, including the Kabachnik-Fields reaction, the Michaelis-Arbuzov reaction, and the Horner-Wadsworth-Emmons reaction. The Kabachnik-Fields reaction involves the reaction of an α-aminophosphonate with an aryl aldehyde in the presence of a base and a catalyst. The Michaelis-Arbuzov reaction involves the reaction of an alkyl halide with a phosphite ester in the presence of a base. The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate ester with an aldehyde or ketone in the presence of a base. These methods have been used to synthesize DIPN with varying yields and purity.

Scientific Research Applications

DIPN has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, DIPN has been explored as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, DIPN has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In biochemistry, DIPN has been used as a probe to study enzyme kinetics and protein-ligand interactions.

properties

IUPAC Name

2-[di(propan-2-yloxy)phosphoryl-(naphthalen-2-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28NO4P/c1-16(2)27-29(26,28-17(3)4)23(21-11-7-8-12-22(21)25)24-20-14-13-18-9-5-6-10-19(18)15-20/h5-17,23-25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSAFILADYCNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=CC=CC=C1O)NC2=CC3=CC=CC=C3C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Di(propan-2-yloxy)phosphoryl-(naphthalen-2-ylamino)methyl]phenol

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